(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a piperidine ring, and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate pyrimidine and pyridine derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrido[2,3-d]pyrimidine core.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the use of a 3,4-dimethoxyphenyl acylating agent to introduce the 3,4-dimethoxyphenyl group through an acylation reaction.
Final Coupling and Purification: The final step involves coupling the intermediate products to form the desired compound, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be used to study its interactions with various biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its bioactive properties make it a candidate for further investigation in drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds with a piperidine ring and various functional groups.
Phenylacryloyl Derivatives: Compounds with a phenylacryloyl group and different core structures.
Uniqueness
The uniqueness of (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of structural features, which confer specific bioactive properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H24N4O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H24N4O5/c1-31-18-7-5-15(14-19(18)32-2)6-8-20(28)26-12-9-16(10-13-26)27-22(29)17-4-3-11-24-21(17)25-23(27)30/h3-8,11,14,16H,9-10,12-13H2,1-2H3,(H,24,25,30)/b8-6+ |
InChI Key |
UMYGVWZBNCWEST-SOFGYWHQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4)OC |
Origin of Product |
United States |
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